5-Keto-D-gluconic acid potassium salt
Overview
Description
5-Keto-D-gluconic acid potassium salt is a versatile biomedical substance that plays a fundamental role in rectifying specific metabolic disorders and addressing mineral deficiencies . It is used in various applications, including pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 5-Keto-D-gluconic acid potassium salt involves the oxidation of glucose. A Gluconobacter oxydans mutant has been reported to convert glucose almost quantitatively to 5-keto-D-gluconic acid .Molecular Structure Analysis
The molecular formula of 5-Keto-D-gluconic acid potassium salt is C6H9KO7 . The molecular weight is 232.23 .Chemical Reactions Analysis
The chemical reactions involving 5-Keto-D-gluconic acid potassium salt are primarily oxidation reactions. Gluconobacter oxydans DSM 2343 has been reported to form 16 mM 5-KGA, which is about twice as much as G. oxydans DSM 3503 and DSM 3504 .Physical And Chemical Properties Analysis
5-Keto-D-gluconic acid potassium salt is a white powder . It is soluble in water at approximately 50 mg/mL . It should be stored at temperatures between 2-8°C .Scientific Research Applications
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Conversion of Glucose to 5-Keto-D-Gluconate (5-KGA)
- Summary of the application : 5-Keto-D-gluconic acid potassium salt is involved in the conversion of glucose to 5-keto-D-gluconate (5-KGA), a precursor of the industrially important L-(+)-tartaric acid .
- Methods of application : This conversion is carried out by genetically engineered Gluconobacter strains. A plasmid-encoded copy of the gene encoding the gluconate:NADP-5 oxidoreductase (gno) is overexpressed to increase 5-KGA formation .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of 5-Keto-D-gluconic acid potassium salt research could involve its use in the prevention of shrinkage in dyed wool fabric . Additionally, the production of D-gluconic acid, which results in a decrease in pH, a decrease in oxygen availability, or the production of hydrogen peroxide, could also be a focus of future research .
properties
IUPAC Name |
potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFHMOMWXNDPMM-YMDUGQBDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635732 | |
Record name | Potassium D-xylo-hex-5-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Keto-D-gluconic acid potassium salt | |
CAS RN |
91446-96-7 | |
Record name | Potassium D-xylo-hex-5-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Keto-D-gluconic acid potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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